2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide
Description
Properties
IUPAC Name |
2-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3OS2/c1-3-13-7-11-10-6(14-7)9-5(12)4(2)8/h4H,3H2,1-2H3,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWOOHOBQMYJPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazide with Ethylthioacetic Acid
The thiadiazole core is synthesized via a PPE-mediated cyclodehydration reaction between thiosemicarbazide and ethylthioacetic acid (Scheme 1). In a representative procedure:
- Reaction Setup : Thiosemicarbazide (1.0 equiv) and ethylthioacetic acid (1.2 equiv) are dissolved in chloroform (50 mL) under nitrogen.
- PPE Addition : Polyphosphate ester (2.0 equiv) is added dropwise at 0°C, and the mixture is stirred at reflux (60°C) for 6–8 hours.
- Workup : The reaction is quenched with ice-water, and the precipitate is filtered and recrystallized from ethanol to yield 5-(ethylthio)-1,3,4-thiadiazol-2-amine as a white solid (yield: 72–78%).
Mechanistic Insight : PPE acts as a cyclizing agent, facilitating the sequential dehydration and ring closure. The ethylthio group is introduced via the carboxylic acid precursor, ensuring regioselectivity at position 5.
Amidation with 2-Chloropropanoyl Chloride
Coupling Reaction Conditions
The intermediate amine is acylated with 2-chloropropanoyl chloride under Schotten-Baumann conditions (Scheme 2):
- Base Activation : 5-(Ethylthio)-1,3,4-thiadiazol-2-amine (1.0 equiv) is suspended in dichloromethane (30 mL) with triethylamine (2.5 equiv) at 0°C.
- Acyl Chloride Addition : 2-Chloropropanoyl chloride (1.5 equiv) is added dropwise, and the reaction is stirred at room temperature for 12 hours.
- Purification : The organic layer is washed with 5% HCl, dried over Na₂SO₄, and concentrated. The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) to afford the title compound as a pale-yellow solid (yield: 65–70%).
Optimization Notes :
- Excess acyl chloride ensures complete conversion of the amine.
- Lower temperatures minimize side reactions such as hydrolysis of the acid chloride.
Alternative Synthetic Routes and Comparative Analysis
One-Pot Thiadiazole Formation and Amidation
A streamlined one-pot method eliminates the need for isolating the thiadiazole intermediate:
- Sequential Reagent Addition : Thiosemicarbazide, ethylthioacetic acid, and PPE are reacted in chloroform at 60°C for 4 hours.
- In Situ Amidation : Without isolation, 2-chloropropanoyl chloride and triethylamine are added directly, and stirring continues for 12 hours.
- Yield : 58–63% overall yield, with reduced purification steps but slightly lower efficiency due to competing side reactions.
Advantages :
- Reduced handling of intermediates.
- Shorter reaction time.
Disadvantages :
- Lower yield compared to stepwise synthesis.
- Requires stringent stoichiometric control.
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J = 7.2 Hz, 3H, SCH₂CH₃), 1.68 (d, J = 6.8 Hz, 3H, CH₂CHCl), 2.95 (q, J = 7.2 Hz, 2H, SCH₂), 3.12–3.25 (m, 2H, CH₂Cl), 4.01 (quin, J = 6.8 Hz, 1H, CH), 8.21 (s, 1H, NH).
- IR (KBr) : 3276 cm⁻¹ (N–H stretch), 1675 cm⁻¹ (C=O), 1540 cm⁻¹ (C–N), 680 cm⁻¹ (C–S).
- MS (ESI+) : m/z 279.03 [M+H]⁺ (calc. 279.05 for C₈H₁₁ClN₃OS₂).
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥95% purity with a retention time of 6.8 minutes.
Challenges and Mitigation Strategies
Regioselectivity in Thiadiazole Formation
Competing formation of 1,2,4-thiadiazole isomers is mitigated by using PPE, which favors 1,3,4-regiochemistry through controlled dehydration.
Stability of 2-Chloropropanoyl Chloride
The acyl chloride is moisture-sensitive; thus, reactions are conducted under anhydrous conditions with molecular sieves to absorb trace water.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by various nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or thiols.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under mild to moderate conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Formation of various substituted thiadiazole derivatives.
Oxidation Reactions: Formation of sulfoxides and sulfones.
Reduction Reactions: Formation of amines and thiols.
Scientific Research Applications
2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential use in the development of new therapeutic agents for treating infections and other diseases.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to disruption of essential biological processes in microorganisms. This results in the inhibition of microbial growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]propanamide
- 2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide
- 2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide
Uniqueness
2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide is unique due to its specific substitution pattern and the presence of the ethylthio group, which imparts distinct chemical and biological properties. This compound exhibits a broader spectrum of biological activities compared to its analogs, making it a valuable candidate for further research and development .
Biological Activity
2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological properties, synthesizing data from various studies to provide a comprehensive overview.
The compound's molecular formula is with a molecular weight of approximately 237.73 g/mol. It contains a thiadiazole ring, which is known for its biological activity, particularly in medicinal chemistry.
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles, including 2-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide, exhibit significant antibacterial and antifungal properties. A study reported that various thiadiazole compounds showed potent activity against both Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) values ranged from 0.03 to 4 µg/mL for derivatives comparable to standard antibiotics like norfloxacin and ciprofloxacin .
- Candida species : Certain derivatives demonstrated up to 85% inhibition against Candida albicans .
Anticancer Activity
Thiadiazole derivatives have also been studied for their anticancer properties. Some compounds showed promising results in inhibiting cancer cell proliferation:
- A series of new 5-substituted thiadiazoles were evaluated for antiproliferative activity against various cancer cell lines, revealing ID50 values lower than those of cisplatin in certain cases .
- Notably, compounds with specific substitutions on the thiadiazole ring exhibited enhanced cytotoxicity against breast cancer cell lines compared to traditional chemotherapeutics .
Structure-Activity Relationship (SAR)
The structure of thiadiazole derivatives significantly influences their biological activity. Key factors include:
- Substituents on the thiadiazole ring : The presence of electronegative atoms or specific functional groups can enhance antimicrobial and anticancer activities.
- Linker variations : Modifications in the linker connecting the thiadiazole to other moieties can alter pharmacological profiles and bioavailability .
Case Studies
- Antibacterial Evaluation : A study synthesized a series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives and found them effective against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) .
- Anticancer Research : In vitro studies demonstrated that certain substituted thiadiazoles had potent activity against cancer cells with mechanisms involving apoptosis induction and cell cycle arrest .
Q & A
Q. What are the recommended synthetic routes for 2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide, and how can reaction conditions be optimized?
- Methodological Answer: The compound can be synthesized via nucleophilic substitution reactions. A general procedure involves reacting 5-(ethylthio)-1,3,4-thiadiazol-2-amine with chloroacetyl chloride in the presence of triethylamine (TEA) as a base in tetrahydrofuran (THF) at 0–5°C. Key parameters include maintaining stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to chloroacetyl chloride) and controlling temperature to minimize side reactions. Post-reaction purification via recrystallization (ethanol/water) ensures high yield and purity . Similar methodologies for analogous thiadiazole derivatives validate this approach .
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer:
- X-ray crystallography is critical for confirming molecular geometry. For example, orthorhombic crystal systems (space group P222) with unit cell parameters (a = 6.6324 Å, b = 8.575 Å, c = 34.367 Å) have been reported for structurally similar thiadiazoles . Refinement using SHELXL (part of the SHELX suite) ensures accurate structural resolution .
- Spectroscopy: H NMR (DMSO-d) for proton environments (e.g., δ 3.14 ppm for CH groups), FTIR for functional groups (e.g., C=O stretch at ~1650 cm), and elemental analysis for composition validation .
Q. How can researchers confirm the purity and identity of this compound post-synthesis?
- Methodological Answer:
- HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold).
- Melting point analysis (e.g., 480 K for analogous compounds) and comparison with literature values .
- Elemental analysis (C, H, N, S) to verify stoichiometry (e.g., CHNS: C 41.35%, H 6.94%, N 24.11%, S 27.60%) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different studies involving this compound?
- Methodological Answer: Discrepancies may arise from:
- Substituent effects: The ethylthio group’s electronic and steric properties influence bioactivity. Compare with derivatives (e.g., cyanomethyl or phenyl substitutions) .
- Purity: Validate via HPLC and elemental analysis; impurities >5% can skew results .
- Assay variability: Standardize protocols (e.g., cell line viability assays using MTT) and include positive controls (e.g., PDGF-BB for AKT pathway studies) .
Q. What strategies are employed to study the structure-activity relationship (SAR) of this thiadiazole derivative in anticancer research?
- Methodological Answer:
- Systematic substituent variation: Replace the ethylthio group with moieties like cyanomethyl or sulfamoyl to assess impact on cytotoxicity .
- In vitro testing: Screen against human non-small lung carcinoma cells (A549) using IC determination. Synergistic studies with kinase inhibitors (e.g., ERK or AKT inhibitors) clarify mechanistic pathways .
- ADMET profiling: Use in silico tools (e.g., SwissADME) to predict bioavailability and toxicity, supported by experimental data (e.g., efflux pump inhibition assays) .
Q. What experimental approaches are used to determine the mechanism of action of this compound in inhibiting enzymatic pathways?
- Methodological Answer:
- Kinase inhibition assays: Measure IC values against target enzymes (e.g., AKT) using recombinant proteins and ATP-competitive assays .
- Western blotting: Quantify phosphorylation levels of ERK or AKT in treated vs. untreated cells to confirm pathway modulation .
- Molecular docking: Use software like AutoDock Vina to model interactions between the compound and enzyme active sites (e.g., thiadiazole ring π-stacking with hydrophobic pockets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
